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molecular formula C16H14N2O2 B3067079 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl- CAS No. 22316-24-1

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl-

Cat. No. B3067079
M. Wt: 266.29 g/mol
InChI Key: NZZYMDHMGHIKLN-UHFFFAOYSA-N
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Patent
US04988692

Procedure details

A suspension of 103 g of clobazam, 1 liter of methanol, 23 g of potassium hydroxide in solution in 400 ml of methanol and 50 g of Raney's nickel washed beforehand with water and with methanol, was hydrogenated for 24 hours under a pressure of 800 mbars. 1 liter of methylene chloride was added and the catalyst was filtered off. The solvents were concentrated under reduced pressure and the residue was taken up in methylene chloride. The mixture was washed with water, dried over magnesium sulfate and concentrated under reduced pressure. The product obtained was crystallized from methanol, washed with ether and dried to obtain 76.69 g of the sought product melting at 173° C.
Name
clobazam
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:13](=[O:14])[CH2:12][C:10](=[O:11])[N:9]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:8]2[CH:7]=[C:6](Cl)[CH:5]=[CH:4][C:3]1=2.[OH-].[K+]>CO>[CH3:1][N:2]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:8]=2[N:9]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:10](=[O:11])[CH2:12][C:13]1=[O:14] |f:1.2|

Inputs

Step One
Name
clobazam
Quantity
103 g
Type
reactant
Smiles
CN1C=2C=CC(=CC2N(C(=O)CC1=O)C=3C=CC=CC3)Cl
Name
Quantity
23 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
50 g of Raney's nickel washed beforehand with water and with methanol
ADDITION
Type
ADDITION
Details
1 liter of methylene chloride was added
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The solvents were concentrated under reduced pressure
WASH
Type
WASH
Details
The mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
was crystallized from methanol
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN1C(CC(N(C2=C1C=CC=C2)C2=CC=CC=C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 76.69 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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